![molecular formula C5HBr3F3NS B14512496 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-47-8](/img/structure/B14512496.png)
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a halogenated pyrrole derivative. This compound is characterized by the presence of three bromine atoms and a trifluoromethylsulfanyl group attached to the pyrrole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole typically involves the following steps:
Bromination of Pyrrole: The initial step involves the bromination of pyrrole to introduce bromine atoms at the 2, 3, and 4 positions. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Introduction of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the tribrominated pyrrole with a trifluoromethylthiolating reagent such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Reduction Reactions: Products include less halogenated pyrrole derivatives.
科学的研究の応用
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development due to its potential pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene: A benzene derivative with similar substituents.
2-Bromo-5-(trifluoromethyl)pyridine: A pyridine derivative with bromine and trifluoromethyl groups.
2,4,6-Tribromophenol: A phenol derivative with three bromine atoms.
Uniqueness
2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to the specific arrangement of bromine atoms and the trifluoromethylsulfanyl group on the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
62665-47-8 |
|---|---|
分子式 |
C5HBr3F3NS |
分子量 |
403.84 g/mol |
IUPAC名 |
2,3,4-tribromo-5-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5HBr3F3NS/c6-1-2(7)4(12-3(1)8)13-5(9,10)11/h12H |
InChIキー |
CUMPQVYCRJVYPS-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NC(=C1Br)Br)SC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


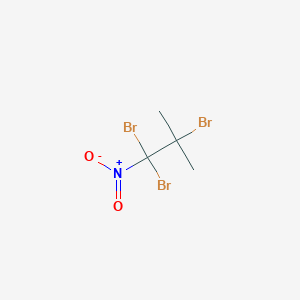

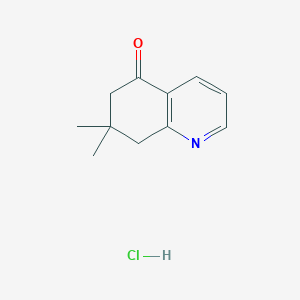

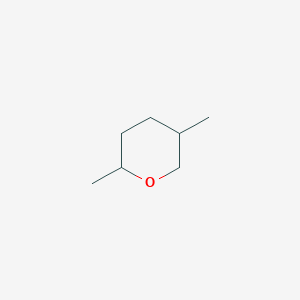
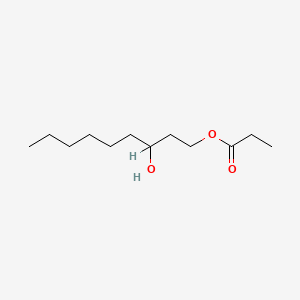
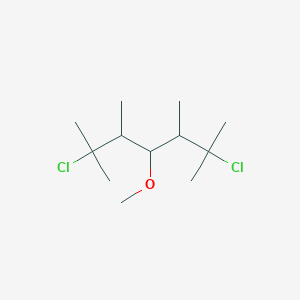
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
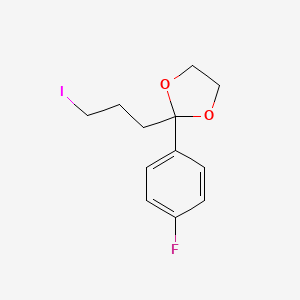
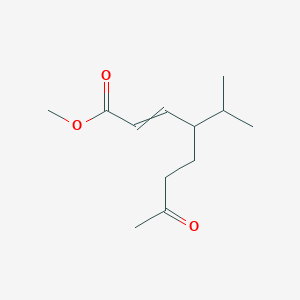
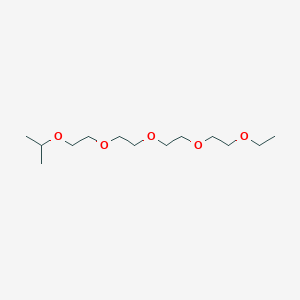
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

